Scientific Field: Virology
Application Summary: Calcium dobesilate (CaD) is being studied for its potential to interfere with the uptake of SARS-CoV-2 by epithelial cells.
Methods of Application: In the CADOVID trial, patients were randomly allocated to receive either two capsules of CaD 500mg twice daily or a placebo, with a treatment period of 7 days followed by a 77-day observational period.
Scientific Field: Ophthalmology
Application Summary: Calcium dobesilate has been confirmed by many randomized clinical controlled trials to be effective and safe in treating diabetic retinopathy (DR).
Results: Calcium dobesilate was found to be significantly associated with improving retinal microaneurysms, retinal hemorrhages, and exudates.
Scientific Field: Vascular Medicine
Application Summary: Calcium dobesilate is commonly used in the treatment of chronic venous insufficiency.
Scientific Field: Proctology
Application Summary: Calcium dobesilate is used in the treatment of hemorrhoidal disease.
Results: Calcium dobesilate works on the walls of the small vessel and decreases their leakage and fragility.
Application Summary: Calcium dobesilate is used in the treatment of varicose veins.
Calcium dobesilate is a synthetic molecule classified as a vasoprotective agent []. It's the calcium salt of dobesilic acid, meaning it combines calcium (Ca) with dobesilic acid. The compound has gained significance in scientific research for its potential to improve microvascular circulation and capillary integrity [].
The structure of calcium dobesilate features a central benzene ring with two hydroxyl groups (OH) attached at positions 2 and 5. A sulfonate group (SO3-) is linked to the benzene ring at position 1. The calcium cation (Ca2+) interacts with the two negatively charged sulfate groups, forming a salt [].
A key feature of this structure is the presence of charged groups (sulfate and calcium) that can interact with other molecules, potentially influencing its biological effects [].
The exact mechanism by which calcium dobesilate exerts its effects is still under investigation []. However, research suggests it might act through several pathways:
Calcium dobesilate is generally considered well-tolerated, with a low incidence of side effects []. Common side effects reported include nausea, diarrhea, and stomach upset [].
More serious adverse effects like agranulocytosis (a severe decrease in white blood cells) have been rarely reported, requiring further investigation [].
Calcium dobesilate possesses a comprehensive nomenclature system reflecting its chemical structure and regulatory classifications. The primary IUPAC nomenclature designates this compound as calcium bis(2,5-dihydroxybenzenesulfonate) [1] [2], while an alternative IUPAC designation is calcium 2,5-dihydroxybenzenesulfonate [3]. The systematic name reflects the compound's constitution as the calcium salt of 2,5-dihydroxybenzenesulfonic acid, with two dobesilic acid moieties coordinated to a single calcium ion in a 2:1 stoichiometric ratio [2] [4].
Additional systematic designations include benzenesulfonic acid, 2,5-dihydroxy-, calcium salt (2:1) [2] [5], which explicitly indicates the structural relationship and stoichiometry. The compound is also referenced as hydroquinone calcium sulfonate [2] [5], emphasizing the hydroquinone-derived aromatic core structure. International nomenclature variations include the French designation bis(2,5-dihydroxybenzènesulfonate) de calcium and the German calciumbis(2,5-dihydroxybenzolsulfonat) [1].
Trade names and commercial designations encompass Doxium, Dexium, and Dobesilate calcium [1] [6] [7] [8]. The pharmaceutical industry utilizes various international non-proprietary names including calcii dobesilas (Latin), dobesilato de calcio (Spanish), and dobésilate de calcium (French) [1].
The compound maintains comprehensive registry documentation across multiple international databases. The primary Chemical Abstracts Service (CAS) Registry Number is 20123-80-2 [2] [5], establishing its definitive chemical identity. The hydrated form, specifically the monohydrate, carries the distinct CAS number 117552-78-0 [9] [6] [10].
European regulatory identification employs the European Community (EC) Number 243-531-5 [11] [7] [12], while the United States Food and Drug Administration assigns the Unique Ingredient Identifier (UNII) 5921X1560Q [11] [4]. Additional database identifiers include the Chemical Entities of Biological Interest (ChEMBL) designation CHEMBL2106191 [11] and the Kyoto Encyclopedia of Genes and Genomes (KEGG) identifier D07427 [11] [13].
Structural database registrations include the Molecular Design Limited (MDL) number MFCD00867249 [4] [7] [10] and the Reaxys Registry Number 3639290 [10]. The compound's InChI (International Chemical Identifier) is documented as InChI=1S/2C6H6O5S.Ca/c27-4-1-2-5(8)6(3-4)12(9,10)11;/h21-3,7-8H,(H,9,10,11);/q;;+2/p-2 [2] [5] [7], with the corresponding InChIKey QGNBTYAQAPLTMX-UHFFFAOYSA-L [4] [7] [12].
The Simplified Molecular Input Line Entry System (SMILES) representation is O=S(C1=CC(O)=CC=C1O)([O-])=O.O=S(C2=CC(O)=CC=C2O)([O-])=O.[Ca+2] [14] [15], providing a computational representation of the molecular structure.
Calcium dobesilate exhibits distinct molecular characteristics depending on its hydration state. The anhydrous form possesses the molecular formula C₁₂H₁₀CaO₁₀S₂ [1] [2] [11] [4], corresponding to a molecular weight of 418.40 g/mol [4] [7] [16]. The monohydrate form, which represents the pharmaceutical standard, has the molecular formula C₁₂H₁₂CaO₁₁S₂ [17] [10] with a molecular weight of 436.4 g/mol [9] [17] [18].
Elemental composition analysis reveals the following percentages for the anhydrous form: carbon 34.45%, hydrogen 2.41%, calcium 9.58%, oxygen 38.24%, and sulfur 15.33% [4] [8]. This composition reflects the compound's structure comprising two aromatic sulfonate moieties coordinated to a central calcium ion.
The molecular architecture consists of two identical 2,5-dihydroxybenzenesulfonate anions, each containing a benzene ring substituted with hydroxyl groups at positions 2 and 5, and a sulfonate group at position 1. These anions coordinate with a divalent calcium cation through ionic bonding interactions [2] [5] [6].
The two-dimensional structural representation demonstrates the compound's symmetric architecture, featuring two identical aromatic rings each bearing two hydroxyl substituents and one sulfonate group. The hydroxyl groups occupy the 2 and 5 positions relative to the sulfonate functionality, creating a specific substitution pattern that influences the compound's physicochemical properties [9] [11] [17].
Three-dimensional molecular modeling reveals the spatial arrangement of the calcium dobesilate structure, where the calcium ion occupies a central coordination position surrounded by the electronegative oxygen atoms from the sulfonate groups of the two dobesilic acid moieties. This coordination geometry facilitates the formation of the ionic crystal lattice structure characteristic of the solid compound [9] [17].
The aromatic rings maintain planarity, while the sulfonate groups exhibit tetrahedral geometry around the sulfur centers. The hydroxyl groups contribute to intermolecular hydrogen bonding, which plays a crucial role in determining the compound's crystal packing and physical properties [19] [20].
Calcium dobesilate demonstrates polymorphic behavior, existing in multiple hydrated forms with distinct crystallographic characteristics. Research has identified the existence of both monohydrate and dihydrate forms, each exhibiting unique crystal structures and transformation relationships [19]. The monohydrate represents the medicinally active form, while the dihydrate serves as an intermediate in purification processes [19].
Crystallographic studies reveal that transformation between the dihydrate and monohydrate forms occurs exclusively through solution-mediated transformation mechanisms in ethanol or isopropanol solvents [19]. This transformation process is critical for pharmaceutical manufacturing, as it enables the production of the desired monohydrate form while maintaining purity standards [19].
The compound crystallizes in a specific space group arrangement, though detailed unit cell parameters for pure calcium dobesilate have not been extensively documented in the available literature. However, related crystallographic studies of dobesilate-containing multicomponent crystals provide insight into the hydrogen bonding patterns and supramolecular assembly characteristics [21].
X-ray diffraction analysis confirms the crystalline nature of calcium dobesilate, with the compound forming well-defined crystal lattices stabilized by ionic interactions between calcium cations and sulfonate anions, supplemented by hydrogen bonding networks involving the hydroxyl groups [19] [8] [10].
Calcium dobesilate presents as white to beige crystalline powder [7] [12] [8] [10], exhibiting characteristic organoleptic properties that facilitate identification. The compound appears as powdery crystals when recrystallized from water [8], demonstrating a uniform particulate morphology suitable for pharmaceutical applications.
The compound is odorless [7] [12], contributing to its acceptability in oral pharmaceutical formulations. Taste evaluation reveals a bitter characteristic [7] [12], which necessitates appropriate formulation strategies in pharmaceutical preparations to mask this undesirable sensory attribute.
A notable physical characteristic is the compound's color instability upon air exposure. Fresh calcium dobesilate exhibits a white to pale beige coloration, but deepens to pink upon exposure to air [8] [16], indicating susceptibility to oxidative processes. This color change serves as a visual indicator of potential degradation and emphasizes the importance of proper storage conditions [7] [12].
Thermal analysis reveals that calcium dobesilate exhibits decomposition above 300°C without a distinct melting point [2] [5] [7] [12] [8] [16]. The compound undergoes thermal decomposition rather than conventional melting, with the decomposition temperature consistently reported as >300°C (decomposes) [2] [5] [8].
This thermal behavior indicates strong intermolecular interactions within the crystal lattice, requiring substantial energy input to disrupt the ionic bonding between calcium cations and sulfonate anions. The decomposition process likely involves the breakdown of the sulfonate groups and dehydration reactions, consistent with the compound's hydrated nature [19].
Thermal stability studies demonstrate that the compound maintains structural integrity under normal storage and handling conditions but becomes unstable at elevated temperatures. This thermal profile has practical implications for pharmaceutical processing, requiring temperature-controlled conditions during manufacturing operations [22] [23].
Calcium dobesilate exhibits pronounced hygroscopic characteristics [3] [7] [12] [16], readily absorbing moisture from the atmospheric environment. This property significantly influences storage requirements and pharmaceutical formulation strategies, necessitating protection from humidity during handling and storage operations.
The hygroscopic nature contributes to the compound's ability to form stable hydrated forms, particularly the monohydrate, which represents the standard pharmaceutical grade [19] [10]. Water content in the monohydrate form typically ranges from 3.0 to 7.0% [10], reflecting the equilibrium moisture content under standard atmospheric conditions.
The compound's hygroscopic behavior requires specific storage conditions, with recommended storage under inert atmosphere at room temperature [7] [12] [10]. This requirement emphasizes the importance of moisture control in maintaining product stability and preventing degradation processes that may be facilitated by water absorption [3] [19].
Irritant